3-Iodopropan-1-amine

Catalog No.
S14905035
CAS No.
110300-07-7
M.F
C3H8IN
M. Wt
185.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodopropan-1-amine

CAS Number

110300-07-7

Product Name

3-Iodopropan-1-amine

IUPAC Name

3-iodopropan-1-amine

Molecular Formula

C3H8IN

Molecular Weight

185.01 g/mol

InChI

InChI=1S/C3H8IN/c4-2-1-3-5/h1-3,5H2

InChI Key

FZSUKGFWZOUEJF-UHFFFAOYSA-N

Canonical SMILES

C(CN)CI

3-Iodopropan-1-amine is an organic compound with the molecular formula C3_3H8_8IN. It features a three-carbon chain with an amino group (-NH2_2) and an iodine atom attached to the terminal carbon. This compound is notable for its reactivity due to the presence of the iodine atom, which can easily participate in nucleophilic substitution reactions. The structure can be represented as follows:

I CH2 CH2 CH2 NH2\text{I CH}_2\text{ CH}_2\text{ CH}_2\text{ NH}_2

3-Iodopropan-1-amine is primarily utilized in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals.

  • Oxidation: It can be oxidized to form 3-Iodopropanamide or 3-Iodopropanenitrile, depending on the oxidizing agent used (e.g., potassium permanganate or hydrogen peroxide) .
  • Reduction: The compound can be reduced to 3-Aminopropane using reducing agents like lithium aluminum hydride .
  • Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, such as hydroxide ions, leading to the formation of 3-Aminopropanol .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Sodium hydroxide, potassium cyanide.

While specific biological activity data for 3-Iodopropan-1-amine is limited, its structural properties suggest potential interactions with biological systems. The amino group can participate in hydrogen bonding and ionic interactions, making it suitable for bioconjugation applications. This compound may also serve as an intermediate in the synthesis of biologically active molecules, potentially influencing enzyme activity or receptor binding .

Several methods exist for synthesizing 3-Iodopropan-1-amine:

  • Nucleophilic Substitution: A common laboratory method involves the reaction of 3-Chloropropan-1-amine with sodium iodide in acetone. This reaction effectively replaces the chlorine atom with iodine .
Cl CH2 CH2 CH2 NH2+NaII CH2 CH2 CH2 NH2+NaCl\text{Cl CH}_2\text{ CH}_2\text{ CH}_2\text{ NH}_2+\text{NaI}\rightarrow \text{I CH}_2\text{ CH}_2\text{ CH}_2\text{ NH}_2+\text{NaCl}
  • Iodination of Propan-1-amine: Industrially, 3-Iodopropan-1-amine can be synthesized by iodinating propan-1-amine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .

3-Iodopropan-1-amine has several applications across different fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex amines and amides .
  • Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, potentially contributing to drug development for treating diseases .
  • Bioconjugation Techniques: Due to its reactive nature, it is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, aiding in biological studies .

The interaction studies involving 3-Iodopropan-1-amine primarily focus on its reactivity in organic synthesis and potential biological interactions. Its mechanism of action includes nucleophilic substitution reactions where it acts as a nucleophile due to its amino group. The iodine atom's ability to undergo substitution makes it a versatile intermediate for various applications .

Several compounds share structural similarities with 3-Iodopropan-1-amine:

Compound NameStructure TypeUnique Features
3-Chloropropan-1-amineChlorine instead of iodineLess reactive than 3-Iodopropan-1-amine due to chlorine's lower leaving group ability.
3-Bromopropan-1-amineBromine instead of iodineIntermediate reactivity; more reactive than chlorinated analogs but less than iodinated ones.
Propan-1-amineNo halogen presentLacks halogen reactivity; primarily basic properties without nucleophilic substitution potential.

Uniqueness

The presence of the iodine atom in 3-Iodopropan-1-amine enhances its reactivity compared to similar compounds like 3-Chloropropan-1-amine and 3-Bromopropan-1-amines. This unique reactivity allows it to participate in specific applications within organic synthesis and material science that are not as easily achievable with other halogenated compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.97015 g/mol

Monoisotopic Mass

184.97015 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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